Carboxysilane

Vue d'ensemble

Description

Carboxysilane is a versatile organosilicon compound characterized by the presence of both carboxylic acid and silane functional groups. This unique combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications. This compound is often used as a coupling agent, surface modifier, and in the synthesis of advanced materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carboxysilane can be synthesized through several methods, including hydrosilylation and carboxylation reactions. One common approach involves the hydrosilylation of unsaturated carboxylic acids with trialkoxysilanes in the presence of a platinum (IV) dioxide catalyst. This reaction typically occurs under mild conditions and results in high yields of organofunctional silanes .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrosilylation processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Carboxysilane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to silanol derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Silanol derivatives.

Substitution: Various organosilicon compounds with different functional groups.

Applications De Recherche Scientifique

Carboxysilane compounds have a variety of applications, particularly in areas that benefit from their protein-resistant and surface modification properties. They are used in scientific research for creating biocompatible coatings, modifying surfaces for biomolecule immobilization, and developing imaging probes .

Scientific Research Applications

Protein Resistance: this compound coatings, such as Dursan, have demonstrated protein-resistant properties . In a study comparing Dursan to amorphous fluoropolymer (AF1600) coatings and bare 316L grade stainless steel, Dursan exhibited superior resistance to protein adsorption . The study used quartz crystal microbalance with dissipation monitoring (QCM-D) to measure the adsorption of bovine serum albumin (BSA), mouse immunoglobulin G (IgG), and poly-l-lysine on these surfaces . The results indicated that a nonionic surfactant wash solution effectively removed adsorbed BSA from the Dursan-coated surface, highlighting its potential in applications requiring minimal protein fouling .

Surface Modification: Carboxysilanes are used to modify various surfaces, including titanium dioxide (TiO2) and iron oxide nanoparticles . For example, 4-(triethoxysilyl)butanoic acid (TESBA), a carboxy silane, can be used to create a self-assembled monolayer on TiO2, which facilitates the immobilization of biomolecules . This modification enhances the detection of human IgG, demonstrating its utility in biosensing applications . Similarly, carboxy-silane-coated iron oxide nanoparticles have been developed as bimodal probes for magnetic resonance and optical imaging, allowing for direct tracking of these nanoparticles within cells .

Bioactive Compound Research: Carboxysilanes contribute to research involving bioactive compounds. Studies have explored the use of this compound derivatives for surface modification of titanium nanotubes, with potential applications in biomedical fields . Additionally, carboxysilanes are used in the synthesis of complex molecules, such as [2-11C]acetic acid, via palladium-mediated cross-coupling reactions, which is relevant in радиochemistry and molecular imaging .

Cellulose Modification: this compound compounds can be used to modify cellulose . Silane treatment of carboxylated cellulose nanocrystals reduces the carboxyl content and enhances the reinforcement of biocomposites when incorporated into natural rubber .

Data Table: Applications of this compound

Case Studies

- Protein Resistance with Dursan: A study published in Applied Surface Science compared the protein-resistant properties of Dursan with those of AF1600 and stainless steel . The results demonstrated that Dursan significantly reduced protein adsorption, making it suitable for applications requiring minimal biofouling .

- Surface Modification with TESBA: Research on using TESBA to modify TiO2 surfaces showed enhanced detection of human IgG, indicating its potential in developing advanced biosensors . The modification effect of TESBA was found to be superior to that of APTES followed by GA .

- Imaging with Carboxy-silane coated iron oxide nanoparticles: Carboxy-silane coated iron oxide nanoparticles were synthesized and tested as bimodal probes for MRI and optical imaging. The study demonstrated their effectiveness for in vivo imaging in mice, highlighting their potential in medical diagnostics .

Mécanisme D'action

The mechanism of action of carboxysilane involves its ability to form strong covalent bonds with various substrates. The carboxylic acid group can react with hydroxyl groups on surfaces, while the silane group can form stable siloxane bonds. This dual functionality allows this compound to act as an effective coupling agent, enhancing the adhesion and compatibility of different materials .

Comparaison Avec Des Composés Similaires

Carboxysilane is unique due to its combination of carboxylic acid and silane functional groups. Similar compounds include:

Alkoxysilanes: These compounds lack the carboxylic acid group and are primarily used as surface modifiers.

Carboxyalkanes: These compounds contain carboxylic acid groups but lack the silane functionality.

Uniqueness: this compound’s dual functionality makes it particularly valuable in applications requiring strong adhesion and compatibility between organic and inorganic materials. Its ability to form stable bonds with a wide range of substrates sets it apart from other similar compounds .

Activité Biologique

Carboxysilanes are organosilicon compounds characterized by the presence of carboxylic acid functional groups attached to a silicon atom. These compounds have gained attention in various fields, particularly in biomedical applications, due to their unique properties that influence biological activity. This article delves into the biological activity of carboxysilanes, particularly focusing on their toxicity, cellular interactions, and potential applications in drug delivery and biosensing.

Overview of Carboxysilanes

Carboxysilanes are typically synthesized through the functionalization of silanes with carboxylic acid moieties. One notable example is 4-(triethoxysilyl)butanoic acid (TESBA), which has been studied for its ability to modify surfaces for biomolecule immobilization. The introduction of carboxylic groups enhances the hydrophilicity and biocompatibility of the silane, making it suitable for various biological applications.

Toxicological Studies

Research has indicated that carboxysilanes can exhibit varying degrees of toxicity depending on their structure and concentration. A study examining iron oxide nanoparticles coated with carboxysilanes revealed significant developmental toxicity in zebrafish embryos at certain concentrations. Specifically, exposure to carboxysilane-coated nanoparticles resulted in increased mortality rates and malformations, highlighting the importance of evaluating the safety profiles of these compounds before their application in biomedical fields .

Interaction with Cells

Carboxysilanes have been shown to facilitate cell labeling and tracking in magnetic resonance imaging (MRI). A study demonstrated that iron oxide nanoparticles coated with carboxysilanes could effectively label fibroblast cells, allowing for real-time monitoring of cellular behaviors. The electrostatic repulsion provided by deprotonated carboxylic groups contributed to the stability and dispersion of these nanoparticles in biological media .

Drug Delivery Systems

Carboxysilanes are being explored for their potential in drug delivery systems due to their ability to modify surfaces for enhanced drug loading and release profiles. The incorporation of carboxylic groups can improve the interaction between drug molecules and carrier systems, leading to more efficient delivery mechanisms. For instance, TESBA has been utilized to create self-assembled monolayers (SAMs) on titanium dioxide surfaces, which can be employed for the immobilization of therapeutic agents .

Biosensing Applications

The use of carboxysilanes in biosensing technologies is another promising area. By modifying surfaces with carboxylic functionalities, researchers have developed sensitive biosensors capable of detecting biomolecules such as human immunoglobulin G (IgG). The sensitivity achieved using TESBA-based SAMs was comparable to traditional methods using amino silanes, demonstrating the versatility and effectiveness of carboxysilanes in biosensing applications .

Case Studies

Propriétés

InChI |

InChI=1S/CHO2Si/c2-1(3)4/h(H,2,3) | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENOLDYITNSPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

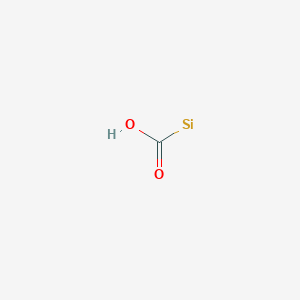

Canonical SMILES |

C(=O)(O)[Si] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00808205 | |

| Record name | Silanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00808205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.102 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6248-15-3 | |

| Record name | Silanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00808205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.